- Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use, World Intellectual Property Organization, , ,
Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)
5-Chloro-2-nitropyridin-3-ol structure
Product Name:5-Chloro-2-nitropyridin-3-ol
Numero CAS:936247-35-7
MF:C5H3ClN2O3
MW:174.541919946671
MDL:MFCD18259798
CID:1122181
PubChem ID:18765698
Update Time:2025-06-11
5-Chloro-2-nitropyridin-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-chloro-2-nitro-3-Pyridinol
- 5-chloro-2-nitropyridin-3-ol
- 5-chloro-2-nitro-pyridine-3-ol
- 5-Chloro-2-nitro-3-pyridinol (ACI)
- SY117406
- MFCD18259798
- SCHEMBL2340132
- XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- AS-50221
- DA-00614
- CS-0157364
- 936247-35-7
- AKOS027393597
- O11402
- 5-Chloro-2-nitropyridin-3-ol
-
- MDL: MFCD18259798
- Inchi: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
- Chiave InChI: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O
Proprietà calcolate
- Massa esatta: 173.9832197g/mol
- Massa monoisotopica: 173.9832197g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 78.9Ų
5-Chloro-2-nitropyridin-3-ol Prezzodi più >>
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5-Chloro-2-nitropyridin-3-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 0 °C; 30 min
1.2 Reagents: Water ; 0 °C; 30 min
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Riferimento
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Riferimento
- Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 30 min, cooled
1.2 Reagents: Water ; 30 min, cooled
Riferimento
- Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; cooled; 30 min
1.2 Reagents: Water ; cooled; 30 min
Riferimento
- Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 5 °C → rt
Riferimento
- Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Riferimento
- Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Riferimento
- Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Riferimento
- Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 30 min, cooled
1.2 Reagents: Water ; 30 min, cooled
Riferimento
- Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; cooled; 30 min
1.2 Reagents: Water ; cooled; 30 min
Riferimento
- Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 5 °C; 3 h, 5 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of pyridine derivatives as glucokinase activators, World Intellectual Property Organization, , ,
5-Chloro-2-nitropyridin-3-ol Raw materials
5-Chloro-2-nitropyridin-3-ol Preparation Products
5-Chloro-2-nitropyridin-3-ol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
Numero d'ordine:A1193388
Stato delle scorte:in Stock
Quantità:5.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:21
Prezzo ($):397.0
Email:sales@amadischem.com
5-Chloro-2-nitropyridin-3-ol Letteratura correlata
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
Purezza:99%
Quantità:5.0g
Prezzo ($):397.0